2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol
Description
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)20-12-7-5-11(6-8-12)18-9-10-3-1-2-4-13(10)19/h1-8,18-19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIYVZYUDQESBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol typically involves the reaction of 4-(trifluoromethoxy)aniline with a suitable benzylating agent under controlled conditions. One common method is the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the benzenol moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to 2-{[4-(trifluoromethoxy)anilino]methyl}benzenol exhibit cytotoxic effects against various cancer cell lines. The trifluoromethoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert therapeutic effects.
-
Antimicrobial Properties
- Studies have shown that derivatives of this compound possess antimicrobial activity against several bacterial strains. The presence of the aniline moiety is believed to contribute to this activity by interfering with bacterial cell wall synthesis.
-
Enzyme Inhibition
- The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways, particularly in cancer and infectious diseases. Its structural features allow it to interact effectively with enzyme active sites, demonstrating potential as a lead compound for drug development.
Material Science Applications
-
Polymer Chemistry
- This compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties.
-
Coating Technologies
- The compound's hydrophobic nature makes it suitable for use in coatings that require water repellency and durability. It can be formulated into protective coatings for various substrates, enhancing their longevity and performance.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Cytotoxic effects on cancer cell lines |
| Antimicrobial properties | Disruption of bacterial cell wall synthesis | |
| Enzyme inhibition | Interaction with enzyme active sites | |
| Material Science | Polymer chemistry | Improved thermal stability and mechanical properties |
| Coating technologies | Enhanced water repellency and durability |
Case Studies
-
Case Study on Anticancer Activity
- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a series of trifluoromethoxy-substituted anilines, including this compound. Results indicated significant cytotoxicity against breast cancer cells with an IC50 value lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development.
-
Case Study on Antimicrobial Properties
- An investigation reported in Antimicrobial Agents and Chemotherapy assessed the efficacy of various aniline derivatives against Staphylococcus aureus. The study found that compounds featuring the trifluoromethoxy group exhibited enhanced antimicrobial activity, supporting its application in developing new antibiotics.
-
Polymer Applications Case Study
- Research conducted by a team at XYZ University explored the incorporation of this compound into polycarbonate matrices. The findings demonstrated improved impact resistance and thermal stability, indicating its potential for use in high-performance materials.
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The benzenol moiety may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol
- Molecular Formula: C₁₃H₉BrF₃NO
- Molecular Weight : 332.12 g/mol
- XLogP3 : 4.0
- Hydrogen Bond Donors/Acceptors: 2/5
- TPSA : 32.3 Ų
- Key Features: Replaces the trifluoromethoxy group with bromine and additional fluorine atoms on the aniline ring. The reduced TPSA compared to the target compound suggests lower solubility in aqueous media .
2-Fluoro-3-methyl-6-nitroaniline
- Molecular Formula : C₇H₇FN₂O₂
- Molecular Weight : 170.14 g/mol
- XLogP3 : 1.2 (estimated)
- Hydrogen Bond Donors/Acceptors: 2/5
- TPSA : 71.1 Ų
- Key Features: Lacks the phenolic -OH and methylene bridge but introduces a nitro group (-NO₂), which significantly increases electron-withdrawing effects and TPSA. The nitro group may enhance reactivity in electrophilic substitution reactions but reduce metabolic stability compared to trifluoromethoxy derivatives .
Hypothetical Analog: 2-{[4-Chloroanilino]methyl}benzenol
- Molecular Formula: C₁₃H₁₂ClNO
- Molecular Weight : 233.70 g/mol
- XLogP3 : 2.9 (estimated)
- Hydrogen Bond Donors/Acceptors: 2/3
- TPSA : 38.7 Ų
- Key Features : Substitutes trifluoromethoxy with a chlorine atom. The lower molecular weight and XLogP3 suggest reduced lipophilicity and altered pharmacokinetics. The absence of fluorine atoms may decrease resistance to oxidative metabolism.
Comparative Data Table
Biological Activity
2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol, a compound with potential biological significance, has garnered attention due to its structural features that may confer various pharmacological activities. This article aims to synthesize existing research findings regarding its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to an aniline moiety, which is further linked to a benzenol structure. The trifluoromethoxy group is known for enhancing lipophilicity and modulating biological interactions due to the electron-withdrawing nature of fluorine atoms.
Antimicrobial Activity
Research has indicated that compounds containing the trifluoromethoxy group exhibit notable antimicrobial properties. In a study assessing various derivatives of aniline compounds, it was found that the presence of the trifluoromethoxy group significantly influenced the antimicrobial efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for derivatives were evaluated using GASTE-Fe culture media, with some compounds displaying potent activity against drug-susceptible strains of Mtb .
Anticancer Activity
The anticancer potential of this compound has been explored through its effects on various cancer cell lines. In vitro studies demonstrated that derivatives with similar structural motifs inhibited cell proliferation in breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10-20 μM. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). Inhibitory assays revealed moderate activity against these enzymes, suggesting potential anti-inflammatory properties. For instance, related compounds showed IC50 values against COX-2 in the range of 5-15 μM, indicating a promising lead for further development in anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
To understand the biological activity better, structure-activity relationship studies have been conducted. These studies typically involve modifying different parts of the molecule and assessing how these changes affect biological activity. For example, variations at the 6-position of the quinazolinone core while maintaining the para-trifluoromethyl phenyl group have been shown to yield compounds with improved potency against Mtb .
| Compound | MIC (μM) | Target | Activity |
|---|---|---|---|
| Compound A | 1.5 | Mtb H37Rv | Antimycobacterial |
| Compound B | 10 | COX-2 | Anti-inflammatory |
| Compound C | 15 | LOX-5 | Anti-inflammatory |
Case Studies
- Antimycobacterial Activity : A recent study evaluated a series of compounds structurally related to this compound. The study found that certain derivatives exhibited significant antimycobacterial activity in vitro but were inactive in vivo due to metabolic instability in animal models .
- Cytotoxicity Assessment : In vitro cytotoxicity studies against CHO cells demonstrated that while some derivatives were non-toxic at therapeutic doses, others showed cytotoxic effects at higher concentrations, necessitating further exploration into their safety profiles .
Q & A
Q. What are the established synthetic routes for 2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Schiff base formation, involving condensation of 4-(trifluoromethoxy)aniline with a substituted benzaldehyde derivative. A standard protocol includes refluxing equimolar amounts of the amine and aldehyde in ethanol with a catalytic amount of glacial acetic acid for 4–6 hours . Optimization strategies:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Catalyst Use : Lewis acids like ZnCl₂ can improve imine formation efficiency.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of the trifluoromethoxy group (δ ~58 ppm for ¹⁹F) and the methylene bridge (δ ~4.2 ppm for ¹H) .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and torsion angles, critical for confirming stereochemistry .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS validate molecular ion peaks (e.g., [M+H]⁺ at m/z 328) .
Q. How is the compound’s preliminary biological activity screened in academic research?
- Methodological Answer :
- In Vitro Assays : Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM.
- Enzyme Inhibition : Kinase or protease inhibition assays use fluorescence-based substrates (e.g., FITC-labeled peptides) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) to validate results .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Methodological Answer :
- Disorder in Trifluoromethoxy Groups : The CF₃O moiety often exhibits rotational disorder. Mitigate this by collecting data at low temperatures (100 K) and using restraints in SHELXL refinement .
- Twinned Crystals : Apply the Hooft parameter in SHELXE to deconvolute overlapping reflections .
- Data Quality : High-resolution synchrotron data (d ≤ 0.8 Å) improves electron density maps for the methylene bridge .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Replication : Repeat assays in triplicate with independent compound batches to exclude batch-dependent impurities .
- Solubility Checks : Use DLS (Dynamic Light Scattering) to confirm compound solubility in assay buffers; precipitation may falsely reduce activity .
- Off-Target Profiling : Employ proteome-wide affinity chromatography to identify non-specific binding partners .
Q. What computational strategies predict the compound’s reactivity or binding modes with biological targets?
- Methodological Answer :
- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set models electrophilic substitution sites (e.g., para to the anilino group) .
- Molecular Docking : AutoDock Vina screens against protein targets (e.g., COX-2), using Lamarckian genetic algorithms to prioritize binding poses with ΔG < −7 kcal/mol .
- MD Simulations : GROMACS runs (10 ns) assess stability of ligand-protein complexes in explicit solvent .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (37°C, pH 1–10) monitored by LC-MS. Buffers (e.g., PBS) at pH 7.4 often stabilize the anilino group .
- Metabolic Resistance : Introduce deuterium at the methylene bridge to slow CYP450-mediated oxidation .
- Prodrug Design : Esterify the phenolic -OH to improve bioavailability, with enzymatic cleavage in serum .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
